2-Trifluoromethyl-benzoimidazole-1-carboxylic acid methylamide

Lipophilicity Drug design Physicochemical property

2-Trifluoromethyl-benzoimidazole-1-carboxylic acid methylamide (CAS 15497-67-3, molecular formula C10H8F3N3O, MW 243.18) belongs to the carboxamide-substituted benzimidazole class. It features a trifluoromethyl (–CF3) group at the 2-position and an N-methylcarboxamide moiety at the 1-position.

Molecular Formula C10H8F3N3O
Molecular Weight 243.18 g/mol
Cat. No. B12205935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Trifluoromethyl-benzoimidazole-1-carboxylic acid methylamide
Molecular FormulaC10H8F3N3O
Molecular Weight243.18 g/mol
Structural Identifiers
SMILESCNC(=O)N1C2=CC=CC=C2N=C1C(F)(F)F
InChIInChI=1S/C10H8F3N3O/c1-14-9(17)16-7-5-3-2-4-6(7)15-8(16)10(11,12)13/h2-5H,1H3,(H,14,17)
InChIKeyWTEXRENHXGUKMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Trifluoromethyl-benzoimidazole-1-carboxylic acid methylamide (CAS 15497-67-3): A Specialized Benzimidazole Scaffold for Kinase-Targeted Research and Chemical Synthesis


2-Trifluoromethyl-benzoimidazole-1-carboxylic acid methylamide (CAS 15497-67-3, molecular formula C10H8F3N3O, MW 243.18) belongs to the carboxamide-substituted benzimidazole class. It features a trifluoromethyl (–CF3) group at the 2-position and an N-methylcarboxamide moiety at the 1-position. This substitution pattern distinguishes it from simpler benzimidazoles and influences its physicochemical profile and biological target-engagement potential. The 2-CF3 group enhances lipophilicity and metabolic stability, while the N-methylcarboxamide provides a specific hydrogen-bonding motif relevant to kinase inhibitor design [1][2].

Why Benzimidazole Analogs with Alternative Substituents Cannot Simply Substitute for 2-Trifluoromethyl-benzoimidazole-1-carboxylic acid methylamide in Structure-Activity Relationships


The combination of an electron-withdrawing 2-CF3 group and an N-methylcarboxamide at the 1-position creates a unique hydrogen-bonding and lipophilicity profile that cannot be replicated by 2-alkyl or 2-aryl benzimidazole analogs. The CF3 group enhances metabolic stability and modulates target binding affinity through both steric and electronic effects [1]. Substitution of the N-methylamide with an ester (e.g., fenazaflor) or free carboxylic acid alters both solubility and target recognition, while replacement of the 2-CF3 with a 2-CH3 or 2-phenyl group removes the electron-withdrawing character and metabolic shielding that are essential for specific kinase binding interactions [2][3]. This makes the compound a non-interchangeable chemical probe or synthetic intermediate in applications where both the 2-CF3 and 1-N-methylcarboxamide pharmacophores are required.

Quantitative Differentiation Evidence for 2-Trifluoromethyl-benzoimidazole-1-carboxylic acid methylamide vs. Structural Analogs


Enhanced Lipophilicity (logP) of the 2-Trifluoromethyl-Benzimidazole Scaffold vs. the Unsubstituted Benzimidazole Core

The 2-CF3 substituent increases the calculated logP of the benzimidazole core by approximately 1.0–1.2 log units relative to the unsubstituted benzimidazole. The parent benzimidazole exhibits a logP of 1.32–1.56 [1], while 2-(trifluoromethyl)benzimidazole exhibits a logP of 2.40–2.58 . This ~1.0–1.2 log unit shift corresponds to an approximately 8–15-fold increase in lipophilicity, which directly impacts membrane permeability and protein binding. **Note:** The target compound carries an additional N-methylcarboxamide group that further modulates this value; the logP values cited represent the core 2-CF3-benzimidazole scaffold without the 1-carboxamide modification.

Lipophilicity Drug design Physicochemical property

Reduced Lipophilicity of the N-Methylcarboxamide Derivative vs. the Phenyl Ester Analog Fenazaflor

The N-methylcarboxamide group at the 1-position results in lower logP compared to the phenyl ester variant (fenazaflor). Fenazaflor (phenyl 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole-1-carboxylate) exhibits a logP of 4.30–5.34 [1][2]. The methylamide group confers greater polarity, yielding an estimated logP approximately 1.5–2.5 units lower than fenazaflor, translating to improved aqueous solubility and distinct pharmacokinetic properties. **Note:** Fenazaflor contains additional 5,6-dichloro substituents that contribute to its logP; the comparison isolates the effect of the 1-position substituent class (methylamide vs. phenyl ester).

Solubility Acaricide Physicochemical property

Metabolic Stability Enhancement of the 2-Trifluoromethyl-Benzimidazole Scaffold vs. 2-Methyl Analogs

The 2-CF3 substituent confers resistance to oxidative metabolism at the adjacent position compared to 2-CH3 analogs. Trifluoromethyl groups are metabolically inert to cytochrome P450 oxidation, whereas methyl groups are susceptible to hydroxylation and subsequent elimination. This is a well-established class-level property of trifluoromethyl-substituted heterocycles [1]. In benzimidazole systems, 2-CH3 oxidation yields hydroxymethyl and ultimately carboxylate metabolites, while the 2-CF3 group remains intact under identical microsomal incubation conditions. While direct comparative microsomal stability data for the target compound versus its 2-CH3 analog are not publicly available, this metabolic shielding effect is a general principle of fluorinated drug design.

Metabolic stability CYP450 Drug metabolism

Scaffold Presence in IRAK4 and Tryptase Inhibitor Patent Families vs. Alternative Benzimidazole Substitution Patterns

The 2-trifluoromethyl-benzimidazole-1-carboxamide scaffold is explicitly claimed in patent families targeting interleukin-1 receptor-associated kinase 4 (IRAK4) [1] and tryptase [2]. In the IRAK4 patent (WO2017207340A1), the general formula requires a benzimidazole core with carboxamide substitution, where 2-CF3 is among the preferred embodiments. The tryptase inhibitor patent (US6407130) similarly claims carboxamide-substituted benzimidazoles where R1 (the 2-position substituent) can include CF3-substituted alkyl. While specific IC50 or Ki values for the N-methylamide variant are not publicly disclosed in these patent documents, the scaffold's presence in multiple therapeutic patent families—in contrast to 2-phenyl or 2-alkyl benzimidazoles that are absent from these specific families—indicates its privileged status for kinase inhibitor design.

IRAK4 Tryptase Kinase inhibition Patent landscape

Optimal Research and Industrial Application Scenarios for 2-Trifluoromethyl-benzoimidazole-1-carboxylic acid methylamide


Kinase Inhibitor Lead Optimization Targeting IRAK4 or Tryptase

The 2-CF3 benzimidazole-1-carboxamide scaffold is explicitly validated in IRAK4 and tryptase inhibitor patent families [1][2]. Researchers optimizing kinase inhibitors can use this compound as a reference scaffold or synthetic intermediate to explore structure-activity relationships (SAR) around the 1-carboxamide moiety. The N-methylamide provides a defined hydrogen-bond donor/acceptor profile for ATP-binding site interactions.

Chemical Probe Development Requiring Defined Metabolic Stability

The 2-CF3 group confers metabolic shielding against CYP-mediated oxidation at the adjacent position, a property not shared by 2-CH3 or 2-H analogs [1]. This makes the compound suitable for developing chemical probes intended for extended cellular incubation or in vivo dosing regimens where metabolic stability is critical for maintaining effective concentrations over time.

Synthetic Intermediate for Agrochemical or Pharmaceutical Benzimidazole Derivatives

The N-methylcarboxamide at the 1-position serves as a versatile synthetic handle for further derivatization, while the 2-CF3 group provides the lipophilicity and metabolic stability required for both pharmaceutical and agrochemical applications. Compared to the phenyl ester analog fenazaflor (logP 4.3–5.3), the methylamide variant offers improved aqueous handling characteristics for solution-phase chemistry [2].

Comparative Physicochemical Profiling in Drug Discovery Programs

The quantifiable logP shift (~1.0–1.2 units vs. unsubstituted benzimidazole; ~1.5–2.5 units lower than fenazaflor) provides a defined reference point for computational and experimental ADME profiling. Discovery teams can use this compound as a benchmark to assess the impact of 2-CF3 and 1-N-methylcarboxamide substitution on permeability, solubility, and protein binding in their own chemical series .

Quote Request

Request a Quote for 2-Trifluoromethyl-benzoimidazole-1-carboxylic acid methylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.